molecular formula C11H15BrO B8643244 (S)-2-methyl-3-bromo-1-benzyloxypropane

(S)-2-methyl-3-bromo-1-benzyloxypropane

Cat. No.: B8643244
M. Wt: 243.14 g/mol
InChI Key: QVIBBFFDRDHFSJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methyl-3-bromo-1-benzyloxypropane is a chiral organic compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 240.9 g/mol. Its structure features:

  • A benzyloxy group (-O-CH₂C₆H₅) at position 1 of the propane backbone.
  • A methyl group (-CH₃) at position 2.
  • A bromine atom at position 3.
  • An (S)-configuration at the chiral center (position 2).

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in substitution and elimination reactions. The bromine atom acts as a leaving group, making it valuable in nucleophilic substitution (e.g., SN2) reactions.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

[(2S)-3-bromo-2-methylpropoxy]methylbenzene

InChI

InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3/t10-/m1/s1

InChI Key

QVIBBFFDRDHFSJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H](COCC1=CC=CC=C1)CBr

Canonical SMILES

CC(COCC1=CC=CC=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomeric Analogs: (R)-Enantiomer

The (R)-enantiomer shares identical physical properties (e.g., melting point, solubility) but exhibits distinct stereochemical behavior. For example:

  • Biological Activity: Enantiomers often differ in pharmacological efficacy.
  • Synthetic Utility : The (S)-configuration may favor specific reaction pathways in asymmetric synthesis due to spatial arrangement.

Halogen-Substituted Analogs

Replacing bromine with other halogens alters reactivity and stability:

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Differences
This compound C₁₁H₁₃BrO 240.9 High SN2 reactivity due to Br's leaving ability
(S)-2-Methyl-3-chloro-1-benzyloxypropane C₁₁H₁₃ClO 196.7 Lower reactivity; weaker leaving group (Cl)
1-(3-Bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine C₁₆H₂₃BrClNO 360.7 (from ) Dual halogenation enhances electrophilicity

Key Insight : Bromine’s larger atomic size and lower electronegativity compared to chlorine enhance its leaving-group ability, making the target compound more reactive in substitution reactions.

Benzyloxypropane Derivatives

Removing or modifying substituents impacts physical and chemical properties:

Compound Molecular Formula Boiling Point (°C) Solubility in THF
This compound C₁₁H₁₃BrO ~245 (estimated) High
1-Benzyloxypropane C₁₀H₁₄O ~210 Moderate
3-Bromo-1-benzyloxypropane C₁₀H₁₃BrO ~230 High

Trends :

  • The benzyloxy group enhances solubility in non-polar solvents like toluene or THF due to aromatic interactions.

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